Enhanced Lipophilicity and Reduced TPSA Versus the Unsubstituted Parent Compound
The 1,3-dimethyl substitution in ethyl 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 71172-95-7) generates a markedly different physicochemical profile compared to the unsubstituted parent scaffold, ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8). The target compound exhibits a computed XLogP3-AA of 0.6, representing a 6-fold increase in predicted lipophilicity over the parent compound's XLogP of 0.1, and a lower topological polar surface area (TPSA) of 46.6 Ų compared to 55.4 Ų [1].
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP: 0.6, TPSA: 46.6 Ų [1] |
| Comparator Or Baseline | Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8): XLogP: 0.1, TPSA: 55.4 Ų |
| Quantified Difference | XLogP: A 6-fold increase (0.5 log units). TPSA: Reduced by 8.8 Ų (a 15.9% decrease). |
| Conditions | Computed properties by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release). |
Why This Matters
The higher LogP and lower TPSA indicate improved membrane permeability potential, making this compound a superior choice for cell-based assays or in vivo studies where the parent scaffold may underperform.
- [1] PubChem. (2025). Computed Properties for CID 268110: Ethyl 1,3-dimethyl-2-oxo-3-pyrrolidinecarboxylate. National Center for Biotechnology Information. View Source
